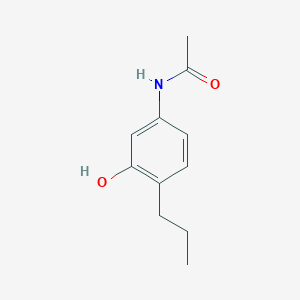

N-(3-hydroxy-4-propylphenyl)acetamide

Description

Contextualization of Acetamide (B32628) Derivatives in Medicinal Chemistry and Drug Discovery

The acetamide functional group is a cornerstone in medicinal chemistry, found in a vast array of therapeutic agents. ontosight.ai Acetamide derivatives are known to exhibit a wide spectrum of biological activities, making them a privileged scaffold in the development of new drugs. galaxypub.co Researchers have successfully synthesized and identified acetamide derivatives with antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. ontosight.aigalaxypub.conih.govtandfonline.com

The versatility of the acetamide moiety stems from its ability to form hydrogen bonds and participate in various molecular interactions, which can be crucial for binding to biological targets like enzymes and receptors. patsnap.com For instance, Paracetamol, one of the most widely used analgesic and antipyretic drugs globally, is a prime example of a simple yet effective molecule bearing the acetamide group. nih.govtandfonline.com Furthermore, medicinal chemists often incorporate the acetamide linkage to create prodrugs, which can improve the pharmacokinetic properties of a parent drug, such as its absorption or distribution in the body. galaxypub.coarchivepp.com The structural simplicity and synthetic accessibility of acetamides continue to make them attractive starting points for designing novel therapeutic candidates. patsnap.com

Table 2: Examples of Biological Activities of Acetamide Derivatives

| Biological Activity | Description | Example Compound Class |

|---|---|---|

| Analgesic | Used for the relief of pain. tandfonline.com | N-phenylacetamides (e.g., Paracetamol). nih.govtandfonline.com |

| Anti-inflammatory | Reduce inflammation by targeting enzymes like cyclooxygenase-II (COX-II). archivepp.com | Acetamide derivatives of COX-II inhibitors. galaxypub.coarchivepp.com |

| Antimicrobial | Effective against a range of microorganisms, including bacteria and fungi. ontosight.ainih.gov | Thiazole-containing N-phenylacetamides. mdpi.comnih.gov |

| Anticancer | Show activity against various cancer cell lines by interacting with targets involved in cell proliferation. ontosight.ainih.gov | Quinazoline-sulfonyl-acetamides. nih.gov |

| Anticonvulsant | Used in the treatment of epileptic seizures. galaxypub.conih.gov | Various N-substituted acetamides. galaxypub.co |

Significance of Phenol (B47542) and Phenylacetamide Scaffolds in Biologically Active Molecules

The phenol moiety is a recurring and significant structural motif found in a multitude of natural products and pharmaceuticals. acs.orgnih.govnsf.gov An analysis of U.S. FDA-approved drugs reveals that a substantial number of them contain phenol or phenolic ether fragments. acs.orgnih.govresearchgate.net In fact, 55 of the compounds on the World Health Organization's list of essential medicines feature these scaffolds. acs.orgnih.govnsf.gov Phenolic compounds are integral to many biologically active molecules due to the versatile properties of the hydroxyl group, which can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov Examples of crucial endogenous phenols include the amino acid tyrosine and the neurotransmitter serotonin. nsf.gov However, the application of phenols in drug design can sometimes be hampered by issues related to rapid metabolism and poor oral bioavailability. nih.gov

The phenylacetamide scaffold, which combines the phenyl ring and the acetamide group, is also a structure of growing interest. Research has demonstrated that derivatives based on this scaffold possess significant biological potential. For instance, certain phenylacetamide derivatives have been identified as potent inhibitors of the bacterial enzyme ParE, suggesting their potential use as novel antibacterial agents to combat antibiotic resistance. nih.govnih.gov Other studies have explored phenylacetamide derivatives for their antibacterial activity against various plant pathogens. mdpi.comnih.gov The combination of the aromatic ring and the amide linker provides a versatile framework that can be chemically modified to optimize biological activity and pharmacokinetic profiles.

Rationale for Investigating N-(3-hydroxy-4-propylphenyl)acetamide as a Potential Bioactive Agent

The rationale for investigating this compound as a potential bioactive agent is derived from a structural analysis of the molecule in the context of the known activities of its constituent parts.

Core Phenylacetamide Structure : The molecule is built upon a phenylacetamide scaffold. As noted, this class of compounds has demonstrated antibacterial activity, among other properties. nih.govnih.gov This provides a foundational reason to explore this compound for similar biological effects.

Presence of a Phenolic Hydroxyl Group : The hydroxyl (-OH) group attached to the phenyl ring classifies the compound as a phenol. This group is a critical pharmacophore in many successful drugs, enabling key hydrogen-bonding interactions with enzyme active sites or receptors. acs.orgnsf.gov Its presence suggests that the molecule could engage with a variety of biological targets.

Substitution Pattern and Lipophilicity : The molecule can be viewed as an analog of the well-known drug Paracetamol (N-(4-hydroxyphenyl)acetamide). However, this compound features a different substitution pattern and, crucially, the addition of a propyl (-CH₂CH₂CH₃) group. This alkyl chain significantly increases the lipophilicity (fat-solubility) of the molecule compared to Paracetamol. This alteration could profoundly impact its pharmacokinetic profile, including its ability to cross cell membranes and the blood-brain barrier. Changes in lipophilicity can also alter the compound's interaction with target proteins, potentially leading to a different or more potent biological activity.

Properties

IUPAC Name |

N-(3-hydroxy-4-propylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-4-9-5-6-10(7-11(9)14)12-8(2)13/h5-7,14H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIMMECSAQVSGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(C=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379414 | |

| Record name | N-(3-hydroxy-4-propylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28583-72-4 | |

| Record name | N-(3-hydroxy-4-propylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

General Synthetic Strategies for N-Substituted Phenylacetamides

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for the N-acylation of amines to produce acetamides. rsc.org These strategies vary in their reagents, conditions, and applicability to different substrates.

The synthesis of N-substituted phenylacetamides is primarily achieved through amidation reactions, which involve the formation of a bond between a carbonyl carbon and a nitrogen atom. Several principal pathways are commonly employed.

Reaction of Amines with Acid Chlorides or Anhydrides : This is one of the most traditional and straightforward methods for amide synthesis. It involves the nucleophilic acyl substitution where an amine (a substituted aniline (B41778) in this case) attacks the electrophilic carbonyl carbon of an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). The reaction is typically rapid and often exothermic.

Carboxylic Acid-Amine Coupling : This approach directly couples a carboxylic acid with an amine. Due to the lower reactivity of carboxylic acids compared to their halide or anhydride counterparts, this reaction requires the use of a coupling agent or condensing agent to activate the carboxylic acid. Common condensing agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as uronium salts such as HATU and HBTU.

Biocatalytic Synthesis : A greener alternative to traditional chemical methods involves the use of enzymes as catalysts. rsc.org Whole cells of microorganisms like Candida parapsilosis ATCC 7330 have been shown to effectively catalyze the N-acylation of aromatic amines to form N-phenylacetamides with high conversion rates and yields under mild reaction conditions. rsc.orgrsc.org This process is mediated by arylamine N-acetyltransferases (NATs), which transfer an acetyl group from acetyl coenzyme A to the amine. rsc.org

Other Methods : Additional synthetic routes include the N-alkylation of primary amides, the reaction of esters with amines (aminolysis), and various metal-catalyzed cross-coupling reactions. conicet.gov.arorganic-chemistry.org For instance, copper-catalyzed amidation of arylboronic acids with nitriles provides a pathway to N-arylamides. organic-chemistry.org

Table 1: Common Amidation Pathways for N-Phenylacetamide Synthesis

| Synthetic Pathway | Reactants | Key Reagents/Catalysts | Characteristics |

|---|---|---|---|

| Acyl Halide/Anhydride Route | Substituted Aniline + Acetyl Chloride/Acetic Anhydride | Base (e.g., Pyridine, Triethylamine) | Fast, high yield, often exothermic. |

| Carboxylic Acid Coupling | Substituted Aniline + Acetic Acid | Condensing Agents (DCC, EDCI, HATU) | Versatile, milder conditions. |

| Biocatalysis | Substituted Aniline + Acetyl Source | Whole-cell biocatalyst (C. parapsilosis) | Environmentally friendly, high selectivity. rsc.org |

| Aminolysis of Esters | Substituted Aniline + Ethyl Acetate | Lipase enzymes | Mild conditions, useful for specific substrates. conicet.gov.ar |

The efficiency and outcome of N-phenylacetamide synthesis are highly dependent on the chosen reaction conditions and catalysts.

For conventional methods using acyl chlorides or anhydrides, the reaction is often performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether, at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. nih.gov A base, typically a tertiary amine like triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid byproduct. nih.gov

In direct coupling reactions between carboxylic acids and amines, in addition to the condensing agent, a catalyst or additive like 1-hydroxybenzotriazole (B26582) (HOBt) may be used to suppress side reactions and improve yields.

Catalytic approaches offer more advanced and often milder conditions. Biocatalytic methods operate in aqueous media at or near physiological pH and temperature (e.g., pH 7, 35 °C), representing a significant advantage in terms of environmental impact. rsc.org Transition metal catalysis, using elements like nickel, ruthenium, or rhodium, can facilitate amide synthesis directly from alcohols and amines through a process known as hydrogen transfer, which is highly atom-economical. rsc.orgresearchgate.net For example, Ni/SiO₂–Al₂O₃ has been used as a catalyst for the N-alkylation of phenylacetamide with alcohols at elevated temperatures (175 °C). researchgate.net

Following the synthesis, the crude product must be isolated and purified. Standard laboratory techniques are employed to achieve high purity.

Purification : The choice of purification method depends on the physical properties of the product and impurities.

Filtration : If the product precipitates from the reaction mixture, it can be isolated by simple vacuum filtration. nih.govnih.gov

Extraction : Work-up procedures often involve liquid-liquid extraction to separate the product from water-soluble reagents and byproducts.

Column Chromatography : This is a widely used technique for purifying organic compounds. nih.gov The crude product is passed through a stationary phase (commonly silica (B1680970) gel) with a mobile phase (a solvent or solvent mixture), separating the desired compound from impurities based on differential adsorption. nih.gov

Recrystallization : This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the formation of pure crystals while impurities remain in the solution.

Characterization : Once purified, the structure and identity of the synthesized acetamide (B32628) are confirmed using various spectroscopic and analytical methods.

Melting Point Determination : A sharp melting point range indicates a high degree of purity for a crystalline solid. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is used to identify the functional groups present in the molecule. Key absorptions for N-phenylacetamides include the N-H stretch (around 3300 cm⁻¹) and the amide C=O (carbonyl) stretch (around 1660 cm⁻¹). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. nih.gov ¹H NMR shows the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. nih.gov

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov

Synthesis of N-(3-hydroxy-4-propylphenyl)acetamide and its Analogues

While general methods for N-substituted phenylacetamides are well-established, specific pathways to this compound involve a multi-step process starting from appropriately substituted precursors.

A specific, documented synthetic route for this compound is not prominently detailed in readily available literature. However, a logical and plausible synthetic pathway can be constructed based on standard organic transformations. The key precursor for this synthesis would be 5-amino-2-propylphenol .

A potential synthetic scheme would be:

Nitration of 2-propylphenol : The synthesis would likely begin with 2-propylphenol. Electrophilic aromatic substitution (nitration) using nitric acid and a catalyst would introduce a nitro group onto the aromatic ring. The directing effects of the hydroxyl (-OH) and propyl (-C₃H₇) groups would lead to a mixture of isomers, from which the desired 2-propyl-5-nitrophenol would need to be isolated.

Reduction of the Nitro Group : The nitro group of 2-propyl-5-nitrophenol is then reduced to an amino group (-NH₂) to form 5-amino-2-propylphenol. This reduction is commonly achieved using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or through catalytic hydrogenation (H₂ gas with a palladium catalyst).

N-Acetylation : The final step is the N-acetylation of 5-amino-2-propylphenol. This amidation reaction can be carried out by reacting the amine with acetic anhydride, often in the presence of a base or a mild acidic catalyst, to yield the final product, this compound.

This proposed pathway leverages common and reliable reactions to assemble the target molecule from a commercially available or readily synthesized starting material.

Structural modification, or derivatization, of this compound can be undertaken to explore structure-activity relationships or alter its physicochemical properties. The molecule offers several sites for chemical modification.

Modification of the Phenolic Hydroxyl Group : The -OH group is a prime target for derivatization.

O-Alkylation (Etherification) : Reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base (like K₂CO₃) can convert the hydroxyl group into an ether. nih.gov

O-Acylation (Esterification) : The hydroxyl group can be acylated using an acid chloride or anhydride to form an ester. This can be useful for creating prodrugs or modifying solubility.

Modification of the Aromatic Ring : The phenyl ring can undergo further electrophilic aromatic substitution. The existing hydroxyl and acetamido groups are ortho-, para-directing and activating, while the propyl group is also an ortho-, para-director. The positions open for substitution would be ortho and para to the strongly activating -OH and -NHCOCH₃ groups. Reactions like halogenation, nitration, or Friedel-Crafts acylation could introduce new functional groups onto the ring.

Modification at the Amide Nitrogen : While the amide N-H proton is less acidic than the phenolic proton, N-alkylation is possible under specific basic conditions using a strong base and an alkylating agent. researchgate.net

These derivatization approaches allow for the systematic modification of the parent compound, enabling the generation of a library of analogues for further study. nih.govmdpi.com

Table 2: Potential Derivatization Reactions for this compound

| Reaction Site | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Phenolic -OH | O-Alkylation | Alkyl Halide, Base (K₂CO₃) | Alkoxy derivative |

| Phenolic -OH | O-Acylation | Acyl Chloride, Base | Ester derivative |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative |

| Amide N-H | N-Alkylation | Strong Base, Alkyl Halide | N-alkylated amide derivative |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While a specific, dedicated green synthesis for this exact molecule is not extensively documented in publicly available literature, a feasible and greener synthetic route can be proposed based on established green methodologies for analogous reactions. This proposed pathway involves three key steps: the selective nitration of 4-propylphenol (B1200801), the reduction of the resulting 3-nitro-4-propylphenol, and the final acylation of 3-amino-4-propylphenol. Each of these stages can be optimized to align with the core tenets of green chemistry, focusing on waste reduction, the use of safer chemicals and solvents, and energy efficiency.

A hypothetical greener synthetic pathway for this compound is outlined below, with each step analyzed through the lens of green chemistry principles.

Step 1: Selective Nitration of 4-Propylphenol

The initial step in the proposed synthesis is the regioselective nitration of 4-propylphenol to yield 4-propyl-3-nitrophenol. Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive, generates significant acidic waste, and can lead to the formation of unwanted byproducts, including oxidized species like benzoquinones.

Green Alternatives:

To mitigate these issues, several greener nitrating systems have been developed for phenols. These methods prioritize higher selectivity, milder reaction conditions, and the reduction of hazardous waste.

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites (e.g., H-beta), offers a recyclable and less corrosive alternative to sulfuric acid. Nitration using reagents like iso-propyl nitrate (B79036) in the presence of a zeolite catalyst can proceed under reflux conditions in solvents like dichloroethane, offering improved selectivity.

Heterogeneous Nitrating Agents: A combination of sodium nitrate with inorganic acidic salts like magnesium bisulfate (Mg(HSO₄)₂) or sodium bisulfate monohydrate (NaHSO₄·H₂O) in the presence of wet silica gel provides a solid-state nitrating agent. This system allows for the reaction to be carried out under mild, heterogeneous conditions at room temperature, simplifying workup and minimizing acidic effluent. The reaction can be performed in solvents like dichloromethane, and the solid components can be removed by simple filtration.

Metal Nitrates in Organic Solvents: Nitration can also be achieved using metal nitrates, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), in anhydrous organic solvents like acetone (B3395972) or ethyl acetate. These reactions can exhibit high selectivity for either mono- or dinitration depending on the reaction conditions and stoichiometry, often with improved para/ortho ratios compared to traditional methods.

| Nitration Method | Reagents | Key Green Advantages | Potential Drawbacks |

|---|---|---|---|

| Traditional | Conc. HNO₃ / Conc. H₂SO₄ | Well-established | Highly corrosive, significant acid waste, low selectivity, byproduct formation |

| Solid Acid Catalysis | iso-Propyl nitrate / Zeolite H-beta | Recyclable catalyst, reduced corrosivity | Requires organic solvents and reflux conditions |

| Heterogeneous System | NaNO₃ / Mg(HSO₄)₂ / Wet SiO₂ | Mild room temperature conditions, easy workup, reduced acidic waste | Requires organic solvent (e.g., dichloromethane) |

| Metal Nitrate System | Cu(NO₃)₂·3H₂O in acetone/ethyl acetate | High selectivity, milder than mixed acids | Use of metal salts, requires organic solvents |

Step 2: Reduction of 4-Propyl-3-nitrophenol

The second step involves the reduction of the nitro group in 4-propyl-3-nitrophenol to an amino group, yielding 3-amino-4-propylphenol. Conventional methods often utilize metal-acid systems (e.g., Sn/HCl, Fe/HCl) or stoichiometric reducing agents that generate large amounts of metallic waste, which can be environmentally problematic.

Green Alternatives:

Greener reduction strategies focus on catalytic methods that have high atom economy and produce minimal waste.

Catalytic Hydrogenation: This is a widely used and highly efficient method for nitro group reduction. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. google.comacs.org This method is atom-economical, with water being the only byproduct. The catalyst can be recovered and reused, further enhancing its green credentials. The reaction can often be performed in greener solvents like ethanol (B145695) or even water.

Transfer Hydrogenation: For processes where handling gaseous hydrogen is a concern, transfer hydrogenation offers a safer alternative. A hydrogen donor, such as formic acid or hydrazine (B178648), is used in the presence of a catalyst (e.g., Pd/C). This method avoids the need for high-pressure hydrogenation equipment.

Biocatalytic Reduction: The use of nitroreductase enzymes presents a promising green alternative. researchgate.netnih.govresearchgate.net These enzymes can selectively reduce nitroaromatic compounds to their corresponding amines under mild, aqueous conditions. While still an emerging technology for industrial-scale synthesis, biocatalysis offers high selectivity and avoids the use of heavy metals and harsh reagents.

| Reduction Method | Reagents/Catalyst | Key Green Advantages | Potential Drawbacks |

|---|---|---|---|

| Traditional Metal-Acid | Fe/HCl or Sn/HCl | Inexpensive reagents | Large amount of metallic waste, harsh acidic conditions |

| Catalytic Hydrogenation | H₂ / Pd/C or Pt/C | High atom economy (water is the only byproduct), recyclable catalyst | Requires handling of flammable H₂ gas, potential for catalyst deactivation |

| Transfer Hydrogenation | Formic acid or hydrazine / Pd/C | Avoids handling of gaseous H₂, milder conditions | Stoichiometric use of hydrogen donor |

| Enzymatic Reduction | Nitroreductase enzymes, NADH cofactor | High selectivity, mild aqueous conditions, biodegradable catalyst | Enzyme stability and cost, cofactor regeneration may be required |

Step 3: Acylation of 3-Amino-4-propylphenol

The final step is the acylation of the amino group of 3-amino-4-propylphenol to form this compound. The conventional method for this transformation often involves the use of acetic anhydride or acetyl chloride. Acetic anhydride is corrosive, and acetyl chloride reacts vigorously with water, releasing HCl. Both methods can lead to the formation of byproducts and require careful handling.

Green Alternatives:

Greener acylation methods aim to use less hazardous acylating agents and minimize waste.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the acylation reaction, often allowing it to be carried out in the absence of a solvent or in a greener solvent like water. researchgate.net The direct reaction of an aniline with glacial acetic acid can be facilitated by microwave heating, providing the acetanilide (B955) in high yield with a significant reduction in reaction time.

Solvent-Free Acylation: The reaction can be performed under solvent-free conditions by simply heating a mixture of the aminophenol and the acylating agent, sometimes with a catalyst. This eliminates the need for a solvent, reducing waste and simplifying purification.

Biocatalytic Acylation: Lipases can be used as biocatalysts for the chemoselective N-acylation of aminophenols. oup.com These enzymatic reactions can be performed under mild conditions and often in non-conventional, greener solvents. The high selectivity of enzymes can prevent the unwanted O-acylation of the phenolic hydroxyl group.

Use of Greener Acylating Agents: Ketene can be used as an environmentally friendly acylating agent, as it leads to the insertion of the acetyl group without the formation of any byproducts. nih.gov

| Acylation Method | Reagents/Conditions | Key Green Advantages | Potential Drawbacks |

|---|---|---|---|

| Traditional | Acetic anhydride or acetyl chloride | High reactivity | Corrosive reagents, byproduct formation (acetic acid or HCl) |

| Microwave-Assisted | Acetic acid / Microwave irradiation | Reduced reaction times, potential for solvent-free conditions, energy efficient | Requires specialized equipment |

| Biocatalytic | Lipase catalyst, acyl donor | High chemoselectivity (N- vs. O-acylation), mild conditions, biodegradable catalyst | Enzyme cost and stability, may require specific acyl donors |

| Alternative Acylating Agent | Ketene | High atom economy (no byproducts) | Ketene is a toxic and reactive gas, requiring specialized handling |

Biological Activity and Pharmacological Spectrum

Enzyme Inhibition and Modulation

Tyrosinase Inhibition Potential and Mechanism

No studies were found that investigated the potential of N-(3-hydroxy-4-propylphenyl)acetamide to inhibit the enzyme tyrosinase. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and medicine to address hyperpigmentation. Research into other molecules, such as certain carboxylic acids and isopropylquinazolinones, has demonstrated tyrosinase inhibitory activity, but the effect of this compound remains uncharacterized.

Histone Deacetylase (HDAC) Inhibition Profile

There is no available research on the histone deacetylase (HDAC) inhibition profile of this compound. HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to changes in gene expression, and are investigated for their potential in cancer therapy. While compounds like N-hydroxy-3-phenyl-2-propenamides have been identified as HDAC inhibitors, the activity of this compound in this regard has not been reported.

Cholinesterase Enzyme Inhibition: Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE)

No data is available regarding the inhibitory effects of this compound on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are critical for regulating neurotransmitter levels, and their inhibitors are used in the treatment of conditions such as Alzheimer's disease. The potential for this compound to act as a cholinesterase inhibitor is currently unknown.

Cyclooxygenase (COX) Enzyme Modulation

The modulatory effects of this compound on cyclooxygenase (COX) enzymes have not been documented in the scientific literature. COX enzymes are involved in the inflammatory response, and their modulation is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). Without experimental data, the impact of this compound on COX-1 and COX-2 remains speculative.

NAD(P)H: quinone oxidoreductase 1 (NQO1) Inducer Activity and Keap1/Nrf2 Pathway Interaction

There is no information available concerning the ability of this compound to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) or to interact with the Keap1/Nrf2 pathway. This pathway is a critical cellular defense mechanism against oxidative stress, and its activation is a target for cytoprotective therapies. The role, if any, of this compound in this pathway has not been investigated.

Lipoxygenase (LOX) Inhibition

The potential for this compound to inhibit lipoxygenase (LOX) enzymes has not been explored in any published research. LOX enzymes are involved in the synthesis of inflammatory mediators, and their inhibitors are of interest for treating inflammatory conditions. The inhibitory activity of this compound against various LOX isoforms is yet to be determined.

Beta-Secretase (BACE) Inhibition Studies

Beta-secretase 1 (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-β peptides. Consequently, the inhibition of BACE1 is a primary therapeutic strategy under investigation for treating this neurodegenerative disorder. nih.gov While numerous small molecules are being explored for their BACE1 inhibitory potential, specific studies detailing the evaluation of this compound as a BACE inhibitor are not prominently available in the current body of scientific literature. The development of BACE inhibitors has faced challenges in clinical trials, but research in this area continues to be a significant focus. nih.govnih.gov

Antiproliferative and Anticancer Efficacy

The potential of acetamide (B32628) derivatives to inhibit cell proliferation has been a subject of extensive research. Various studies have demonstrated that N-(substituted phenyl)acetamide scaffolds can exhibit significant antiproliferative activities against a range of human cancer cell lines. nih.gov For instance, certain complex acetamide derivatives have shown potent activity against nasopharyngeal carcinoma and other cancer cell types. nih.gov However, specific research data assessing the general antiproliferative effects of this compound across a broad panel of cell lines is not sufficiently documented in publicly available literature.

Investigations into related acetamide compounds have indicated targeted efficacy against specific cancer types. For example, the compound N-(2-hydroxyphenyl) acetamide (NA-2) has been shown to elicit a potent antitumor effect against the human breast cancer cell line MCF-7, with a reported half-maximal inhibitory concentration (IC50) of 1.65 mM after 48 hours of treatment. nih.gov Other phenylacetamide derivatives have also been synthesized and screened for their activity, showing efficacy against prostate (PC3) and breast (MCF-7) cancer cells. nih.gov

Despite the promising results for these related structures, specific studies quantifying the targeted anticancer activity of this compound against common carcinoma cell lines such as human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), or lung carcinoma (A549) are not detailed in the available research.

The mechanisms underlying the anticancer effects of acetamide derivatives often involve the disruption of the normal cell cycle and the induction of programmed cell death (apoptosis). For related compounds like N-(2-hydroxyphenyl) acetamide, the mechanism of action in MCF-7 cells includes the arrest of the cell cycle at the G0/G1 phase and an enhanced Bax/Bcl-2 ratio, which is indicative of apoptosis induction. nih.gov Other N-(substituted phenyl)acetamide derivatives have been found to inhibit cancer cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.gov

The precise molecular mechanisms through which this compound may inhibit cell growth, and whether it can induce cell-cycle arrest, have not been specifically elucidated in the available scientific literature.

Antimicrobial Activities

The acetamide scaffold is present in various compounds explored for antimicrobial properties. Research has been conducted on different derivatives to evaluate their efficacy against a spectrum of bacteria. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated antibacterial activity against the Gram-negative bacterium Klebsiella pneumoniae. researchgate.netscielo.br In other studies, novel N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have been tested against Gram-negative plant pathogenic bacteria of the Xanthomonas genus. mdpi.com Furthermore, compounds related to acetophenone (B1666503) have shown selective antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Currently, there is a lack of specific studies in the accessible literature that evaluate the antibacterial properties of this compound against representative strains of Gram-positive and Gram-negative bacteria.

Investigation of Antifungal Efficacy

While specific studies on the antifungal properties of this compound are not extensively documented, research into structurally related N-(hydroxyphenyl)acetamide derivatives has shown promising results. A series of novel 2-hydroxyphenyl substituted aminoacetamides were designed and synthesized, demonstrating significant fungicidal activities against various plant pathogens. mdpi.com The presence of the hydroxyl group and the carbonyl group in the acetamide structure were found to be crucial for their antifungal action. mdpi.com Molecular docking studies with these compounds suggested that the succinate (B1194679) dehydrogenase (SDH) enzyme could be a potential target, indicating a possible mechanism of action. mdpi.com

Another study focused on 2-(benzofuran-2-yl)-N-(hydroxyphenyl)acetamide derivatives and their in vitro activity against phytopathogenic fungi. eiu.edu These compounds exhibited notable antifungal potential, further highlighting the importance of the N-(hydroxyphenyl)acetamide scaffold in the development of new antifungal agents. The structure-activity relationship studies in these research efforts provide a basis for predicting the potential antifungal efficacy of this compound.

Table 1: Antifungal Activity of Selected Acetamide Derivatives

| Compound/Derivative | Target Fungi | Activity/Efficacy | Reference |

| 2-hydroxyphenyl substituted aminoacetamides | Sclerotinia sclerotiorum, Phytophthora capsici | Excellent antifungal activities, with some compounds showing EC50 values lower than commercial fungicides. | mdpi.com |

| 2-(benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide | Phytopathogenic fungi | Demonstrable in vitro antifungal potential. | eiu.edu |

Antitubercular Activity Assessment

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel antitubercular agents. While direct studies on this compound are limited, research on related N-substituted amides and carboxamides has shown significant antimycobacterial activity. For instance, a series of N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides demonstrated notable effects against M. smegmatis and M. kansasii, with lipophilicity being a key determinant of their activity. mdpi.comnih.gov

Furthermore, investigations into indole-2-carboxamides have identified compounds with potent, pan-antimycobacterial activity, effective against both M. abscessus and M. tuberculosis. nih.gov These studies suggest that the amide scaffold is a viable starting point for the design of new antitubercular drugs. The structural features of this compound, particularly the substituted phenyl ring, could be explored to develop derivatives with enhanced activity against Mycobacterium tuberculosis.

Table 2: Antitubercular Activity of Related Amide Derivatives

| Compound/Derivative | Target Mycobacteria | Activity/Efficacy | Reference |

| N-(alkoxyphenyl)-1-hydroxynaphthalene-2-carboxamides | M. smegmatis, M. kansasii | High activity, influenced by lipophilicity. | mdpi.comnih.gov |

| Indole-2-carboxamides | M. abscessus, M. tuberculosis | Pan-antimycobacterial activity with MIC values as low as 0.25 µg/mL against M. tb. | nih.gov |

Antiviral Properties

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. umassmed.edunih.govmdpi.com Although there is no specific research on the inhibitory activity of this compound against SARS-CoV-2 Mpro, the broader class of acetamide derivatives has been investigated. The fundamental role of Mpro in processing viral polyproteins makes it an attractive target for inhibitors. researchgate.net Fragment-based drug design approaches have been utilized to develop new molecules that can fit into the active site of the protease and inhibit its function. nih.gov The structural features of this compound, including the phenyl ring and the acetamide group, could serve as a scaffold for designing novel Mpro inhibitors.

Other Reported Biological Activities of Related Acetamides

The acetamide scaffold is present in a wide array of pharmacologically active molecules.

Anti-malarial Activity: N-aryl acetamides have been identified as a promising class of antimalarial agents. malariaworld.org Studies on N-phenyl-substituted cinnamanilides, which contain an acetamide-like linkage, have shown significant activity against Plasmodium falciparum. mdpi.com Optimization of N-aryl acetamides has led to compounds with potent antimalarial activity. malariaworld.org

Anticonvulsant Activity: Numerous N-phenylacetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.gov For example, trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide was found to be effective in the maximal electroshock (MES) model, with its mechanism involving the inhibition of voltage-gated sodium channels. nih.govresearchgate.net Other studies on 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also demonstrated significant anticonvulsant activity. mdpi.com

Antidyslipidemic Activity: Certain acetamide derivatives have shown potential in managing dyslipidemia. N-(2-hydroxyphenyl)-acetamide, also known as 2-acetamidophenol, has been found to alleviate hyperlipidemia, suggesting its potential role in mitigating atherosclerosis. mdpi.com

Antioxidant Activity: The antioxidant properties of acetamide derivatives, particularly those with hydroxyl substitutions on the phenyl ring, have been a subject of interest. nih.govsigmaaldrich.com Flavonoid acetamide derivatives have been synthesized to improve the bioavailability and antioxidant properties of natural flavonoids. mdpi.com Studies on N-(hydroxyphenyl) acetamide derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative stress. nih.govresearchgate.net

Anti-HIV Activity: The acetamide moiety has been incorporated into molecules designed to inhibit HIV replication. While specific data on this compound is not available, the broader class of acetamides has been explored for anti-HIV potential.

Table 3: Summary of Selected Biological Activities of Related Acetamides (Part 1)

| Activity | Compound/Derivative Class | Key Findings | Reference(s) |

| Anti-malarial | N-aryl acetamides | Potent activity against Plasmodium falciparum. | mdpi.commalariaworld.org |

| Anticonvulsant | trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | Effective in MES model via inhibition of sodium channels. | nih.govresearchgate.net |

| Antidyslipidemic | N-(2-hydroxyphenyl)-acetamide (2-acetamidophenol) | Alleviates hyperlipidemia. | mdpi.com |

| Antioxidant | Flavonoid acetamide derivatives | Improved bioavailability and antioxidant properties. | mdpi.com |

Antidepressant Activity: Phenylacetamide derivatives have been investigated as potential antidepressant agents. nih.govnih.gov These compounds are designed to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine (B1679862) in the brain. mayoclinic.org

Analgesic Activity: N-(4-hydroxyphenyl)acetamide is the chemical name for the well-known analgesic, paracetamol (acetaminophen). pharmacompass.com It is widely used for its pain-relieving and fever-reducing properties. nih.gov Research has also been conducted on other novel acetamide derivatives for their analgesic potential. nih.gov

Herbicidal Activity: Acetanilide (B955) herbicides, such as acetochlor, alachlor, and metolachlor, are widely used in agriculture for weed control. nih.govusda.gov These compounds typically act by inhibiting very-long-chain fatty acid synthesis in susceptible plants. eiu.edu The chloroacetamide scaffold is a key feature of this class of herbicides.

Muscle Relaxant, Pesticidal, and Anti-HCV Activities: While the acetamide core is found in a vast number of biologically active compounds, specific and detailed research on closely related N-(hydroxyphenyl)acetamide derivatives for muscle relaxant and general pesticidal (beyond herbicidal) activities is less prominent in the available literature. For anti-HCV activity, various heterocyclic compounds containing amide linkages have been explored as inhibitors of viral replication, though specific data on simple N-phenylacetamides is sparse. wpmucdn.comekb.egnih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of N-(hydroxyphenyl)acetamide derivatives have been reported. N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines and reactive oxygen species in animal models of arthritis. researchgate.net The well-known NSAID activity of many acetanilide derivatives is often linked to the inhibition of cyclooxygenase (COX) enzymes. archivepp.com

Table 4: Summary of Selected Biological Activities of Related Acetamides (Part 2)

| Activity | Compound/Derivative Class | Key Findings | Reference(s) |

| Antidepressant | Phenylacetamides | Moderate to good antidepressant activity in preclinical models. | nih.govnih.gov |

| Analgesic | N-(4-hydroxyphenyl)acetamide (Paracetamol) | Widely used as an analgesic and antipyretic. | pharmacompass.comnih.gov |

| Herbicidal | Acetanilides (e.g., Acetochlor) | Inhibit fatty acid oxidation in weeds. | nih.govnih.gov |

| Anti-inflammatory | N-(2-hydroxy phenyl) acetamide | Inhibits pro-inflammatory cytokines and ROS. | researchgate.net |

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Features for N-(3-hydroxy-4-propylphenyl)acetamide

The biological activity of this compound is likely dictated by several key pharmacophoric features. These are specific molecular characteristics that are recognized at a receptor site and are responsible for the compound's biological action. The primary features include:

A Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group is a significant hydrogen bond donor.

A Hydrogen Bond Donor/Acceptor: The amide (-NH-C=O) group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).

An Aromatic Ring: The phenyl ring serves as a hydrophobic scaffold that can engage in van der Waals forces, pi-pi stacking, or hydrophobic interactions with the biological target.

A Hydrophobic Alkyl Group: The propyl chain provides a lipophilic character to the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in a target protein.

Recent studies on other ortho-aminophenol derivatives have highlighted the importance of intramolecular hydrogen bonding between the ortho-hydroxyl and amino groups. This interaction can enhance the alignment of the amine with the aromatic π-system, which may be a critical factor for biological activity nih.gov.

Table 1: Key Pharmacophoric Features of this compound and Their Potential Roles

| Feature | Type | Potential Biological Role |

| Hydroxyl Group | Hydrogen Bond Donor | Interaction with receptor sites, potential antioxidant activity |

| Amide NH | Hydrogen Bond Donor | Target binding, stabilization of protein-ligand complex |

| Amide Carbonyl | Hydrogen Bond Acceptor | Target binding, stabilization of protein-ligand complex |

| Phenyl Ring | Aromatic/Hydrophobic Scaffold | Hydrophobic interactions, pi-pi stacking |

| Propyl Chain | Hydrophobic Group | Interaction with lipophilic pockets, influencing solubility |

Influence of Substituents on Phenyl Ring (Hydroxyl Group Position and Propyl Chain) on Biological Activity

The nature and position of substituents on the phenyl ring are critical determinants of a molecule's biological activity.

Hydroxyl Group Position: The placement of the hydroxyl group at the meta-position relative to the acetamide (B32628) group is significant. In ortho-aminophenol derivatives, the proximity of the hydroxyl and amino groups can lead to the formation of an intramolecular hydrogen bond nih.gov. This can affect the acidity of the phenolic proton and the basicity of the amine, thereby influencing the molecule's ionization state and its binding characteristics. While this compound is a meta-aminophenol derivative in relation to the acetamide, the relative positioning of the hydroxyl and propyl groups is ortho, which can still influence the electronic environment of the ring. For p-aminophenol derivatives, etherification of the phenolic group with alkyl groups larger than ethyl has been shown to increase side effects, suggesting that a free or minimally substituted hydroxyl group may be preferable for a favorable biological profile pharmacy180.com.

Propyl Chain: The propyl group at the para-position to the acetamide introduces a region of lipophilicity. The size and nature of alkyl substituents on the phenyl ring can significantly impact activity. In a series of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole derivatives, it was observed that smaller alkyl groups at certain positions led to better inhibitory activity, with n-propyl being more potent than n-hexyl or bulky t-butyl groups nih.gov. This suggests that the size of the hydrophobic pocket in the target protein is a limiting factor. The propyl chain in this compound may be optimal for fitting into such a pocket.

Table 2: Predicted Influence of Phenyl Ring Substituents on Biological Activity

| Substituent | Position | Predicted Effect on Activity | Rationale (Based on Analogous Compounds) |

| Hydroxyl Group | 3- (meta to acetamide) | Essential for activity | Acts as a key hydrogen bond donor. |

| Propyl Group | 4- (para to acetamide) | Potentially enhances potency | Optimal size for hydrophobic interactions. |

Impact of Acetamide Moiety Modifications on Potency and Selectivity

The acetamide moiety is a common functional group in many biologically active compounds and its modification can have a profound impact on potency and selectivity.

Studies on N-aryl acetamides have shown that substitutions on the acetamide nitrogen or the alpha-carbon can significantly alter biological activity. For instance, in a series of antimalarial N-aryl acetamides, N-methyl substitution on the amino acetamide slightly improved activity, whereas N-ethyl substitution led to a decrease acs.org. Substitution on the alpha-carbon of the acetamide with methyl or dimethyl groups resulted in inactive compounds acs.org. This indicates a high degree of steric hindrance sensitivity around the acetamide group.

Furthermore, replacing the amino functionality of the acetamide with an oxygen atom has been shown to reduce activity, highlighting the importance of the nitrogen atom for hydrogen bonding or other critical interactions acs.org. Amides derived from more complex aromatic acids, such as N-phenyl benzamides, have also been found to be less active or inactive compared to their simpler acetamide counterparts in the context of p-aminophenol derivatives pharmacy180.com.

Table 3: Predicted Impact of Acetamide Moiety Modifications

| Modification | Predicted Effect on Potency | Rationale (Based on Analogous Compounds) |

| N-alkylation (e.g., methyl, ethyl) | Likely decrease | Steric hindrance at a critical binding site. |

| α-carbon substitution | Significant decrease or loss of activity | Steric hindrance interfering with optimal binding. |

| Replacement of acetyl with larger acyl group | Likely decrease | Unfavorable steric interactions. |

| Replacement of amide with ester | Likely decrease | Loss of crucial N-H hydrogen bond donor. |

Role of Linker Length and Flexibility in Target Interaction

While the acetamide group in this compound is a direct linkage, the principles of linker design are relevant when considering potential modifications or the role of the acetamide as a spacer between the phenyl ring and a hypothetical binding partner. In more complex molecules, the length and flexibility of a linker connecting two active moieties are crucial for optimal interaction with a biological target.

In various drug design contexts, such as in PROTACs or bivalent ligands, the linker's properties significantly influence the formation of stable complexes with target proteins. Flexible linkers, often composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, can allow the connected moieties to adopt multiple conformations, which can be advantageous for binding. Conversely, rigid linkers can pre-organize the molecule in a specific conformation that may be more favorable for binding, but at the cost of conformational flexibility.

For N-aryl acetamide derivatives, the acetamide itself can be considered a short and relatively rigid linker. Its planarity, due to the delocalization of the nitrogen lone pair into the carbonyl group, restricts conformational freedom. Any modification that alters the length or flexibility, such as introducing additional methylene (B1212753) groups between the phenyl ring and the acetamide nitrogen, would need to be carefully considered in the context of the specific target's binding site topology.

Stereochemical Contributions to Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems, such as enzymes and receptors, are themselves chiral nih.govsolubilityofthings.com. Although this compound is an achiral molecule, the introduction of any chiral center through modification would necessitate a thorough investigation of the stereochemical contributions to its activity.

For many drugs, one enantiomer is significantly more active than the other, and in some cases, one enantiomer can be responsible for therapeutic effects while the other may be inactive or even cause adverse effects solubilityofthings.comlibretexts.org. In studies of chiral compounds, it has been consistently shown that biological targets can exhibit a high degree of stereoselectivity nih.govresearchgate.net. For instance, in a series of nature-inspired compounds, only isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereochemistry was crucial for recognition by transport systems and/or the biological target nih.gov.

If, for example, a chiral substituent were to be introduced on the propyl chain or the alpha-carbon of the acetamide, it would be expected that the resulting enantiomers would exhibit different biological activities.

Mechanistic Investigations at the Molecular and Cellular Levels

Molecular Binding Modes with Biological Targets

Information regarding the specific biological targets of N-(3-hydroxy-4-propylphenyl)acetamide, the topology of its binding pockets, and the key amino acid residues involved in its interaction is not available in the current scientific literature.

A detailed analysis of the non-covalent interactions, such as hydrogen bonds, pi-stacking, and hydrophobic interactions, that govern the binding of this compound to its biological targets has not been reported.

Elucidation of Enzyme Inhibition Kinetics (e.g., Competitive, Non-Competitive, Mixed-Type)

There are no available studies detailing the enzyme inhibition kinetics of this compound. Consequently, its mode of enzyme inhibition, whether competitive, non-competitive, or mixed-type, remains uncharacterized.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is frequently used to predict the interaction between a small molecule ligand and a protein receptor. This allows for the identification of potential biological targets for N-(3-hydroxy-4-propylphenyl)acetamide and provides a detailed view of the binding mode, which is crucial for understanding its mechanism of action.

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity or scoring function. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies on similar acetamide (B32628) derivatives have been used to explore their binding with various enzymes, providing insights into their inhibitory potential. orientjchem.org

A hypothetical molecular docking study of this compound against a potential target, such as a kinase or a synthase, could yield results similar to those presented in the following table:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond, Pi-Alkyl |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, Leu368, Phe421 | Hydrophobic, Pi-Pi Stacking |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | Tyr59, Tyr119, Gly121 | Hydrogen bond, Pi-Sigma |

These predicted interactions can then be used to guide the design of more potent and selective analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org By analyzing a series of compounds with known activities, QSAR models can identify the physicochemical properties that are critical for a desired biological effect. These models can then be used to predict the activity of new, untested compounds. scienceforecastoa.com

For this compound, a QSAR study would involve compiling a dataset of similar compounds with their corresponding biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as electronic, steric, hydrophobic, or topological. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity.

A hypothetical QSAR model for a series of N-phenylacetamide derivatives might look like the following equation:

pIC₅₀ = 0.5 * logP - 0.2 * MW + 1.5 * HD + 2.1

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MW is the molecular weight.

HD is the number of hydrogen bond donors.

Such a model would suggest that higher hydrophobicity and a greater number of hydrogen bond donors are beneficial for the biological activity of this class of compounds.

Molecular Dynamics (MD) Simulations to Assess Compound-Target Stability and Conformations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex and to explore the conformational changes that may occur upon binding. chemrxiv.org

Starting from the docked pose of this compound in its target protein, an MD simulation would be performed to observe the behavior of the complex over a period of nanoseconds or even microseconds. The simulation would provide detailed information about the dynamics of the binding pocket, the flexibility of the ligand, and the strength of the intermolecular interactions.

The results of an MD simulation can be analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over time. These analyses can help to confirm the stability of the binding mode predicted by molecular docking and provide a more realistic picture of the ligand-protein interaction.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed matter. mdpi.com DFT calculations can provide valuable insights into the electronic properties of this compound, such as its charge distribution, molecular orbitals, and chemical reactivity. nih.gov

By calculating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the electronic and optical properties of the molecule can be understood. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

DFT calculations can also be used to determine other important electronic properties, as illustrated in the following table for a hypothetical analysis of this compound:

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.8 eV |

These calculated parameters can help in understanding the molecule's reactivity, stability, and potential for intermolecular interactions.

Advanced Computational Techniques (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Advanced computational techniques like Hirshfeld surface analysis and energy frameworks provide a deeper understanding of the intermolecular interactions that govern the crystal packing of a compound. Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. researchgate.net

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots can reveal the nature and extent of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov

For this compound, a Hirshfeld surface analysis could provide a quantitative breakdown of the intermolecular contacts, as shown in the hypothetical table below:

| Intermolecular Contact | Contribution (%) |

| H···H | 45.2 |

| O···H | 28.5 |

| C···H | 15.8 |

| N···H | 5.5 |

| C···C | 3.1 |

| Other | 1.9 |

This information is valuable for understanding the solid-state properties of the compound and can be used in polymorph prediction and crystal engineering.

In Silico Prediction of Potential Biological Activities and Drug-Likeness

In silico methods can be used to predict the potential biological activities and drug-likeness of a compound based on its chemical structure. Various computational models and databases are available to screen for potential targets and to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Predicting these properties early in the drug discovery process can help to prioritize compounds with a higher probability of success. nih.gov

For this compound, an in silico prediction might yield the following profile:

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 193.24 g/mol | Yes (< 500) |

| LogP | 2.1 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (< 5) |

| Hydrogen Bond Acceptors | 2 | Yes (< 10) |

| Bioavailability Score | 0.55 | Good |

These predictions suggest that this compound has favorable physicochemical properties for a potential drug candidate. Further in silico screening against various biological targets could suggest potential therapeutic applications for this compound. researchgate.net

Preclinical Evaluation Models

In Vitro Assay Systems

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound in a controlled, non-living system. These assays can be broadly categorized into cell-free and cell-based systems.

Cell-Free Enzyme Activity Assays

Cell-free enzyme activity assays are designed to measure the direct effect of a compound on a purified enzyme. This is a critical step to understand if a compound can inhibit or activate a specific enzyme that is implicated in a disease pathway. For a compound like N-(3-hydroxy-4-propylphenyl)acetamide, researchers would typically test it against a panel of enzymes relevant to a particular therapeutic area, such as kinases, proteases, or metabolic enzymes. The assay would involve incubating the enzyme with its substrate and varying concentrations of the test compound. The enzymatic activity would then be measured by detecting the product formation or substrate depletion, often through spectrophotometric, fluorometric, or luminescent methods. No published data is currently available detailing the enzymatic inhibitory or activation profile of this compound.

Cell-Based Assays for Proliferation, Viability, and Specific Biological Responses

Cell-based assays utilize living cells to assess the effect of a compound on cellular processes. These assays provide a more biologically relevant context than cell-free systems.

Proliferation and Viability Assays: These assays are crucial for determining the cytotoxic or cytostatic effects of a compound. Common methods include the MTT, MTS, or WST assays, which measure the metabolic activity of cells as an indicator of viability. Another approach is the trypan blue exclusion assay, which distinguishes between viable and non-viable cells based on membrane integrity. In the context of cancer research, a clonogenic assay would assess the ability of a single cell to form a colony after treatment with the compound, providing insight into its long-term effects on cell survival and proliferation. There is currently no publicly available data from such assays for this compound.

Specific Biological Response Assays: These assays are designed to measure the effect of a compound on a specific cellular pathway or response. Examples include reporter gene assays to measure the activation or inhibition of a particular signaling pathway, or ELISA and Western blotting to quantify the levels of specific proteins. For instance, if this compound were being investigated as an anti-inflammatory agent, researchers might measure its effect on the production of inflammatory cytokines in immune cells. No such specific biological response data has been reported for this compound.

Advanced Cellular Models

To better mimic the complex in vivo environment, researchers are increasingly turning to more sophisticated cellular models.

Multicellular Spheroid Models for Solid Tumor Research

Multicellular spheroids are three-dimensional (3D) aggregates of cells that more closely resemble the microenvironment of a solid tumor than traditional 2D cell cultures. They exhibit gradients of oxygen, nutrients, and proliferative activity, making them a valuable tool for evaluating the efficacy of potential anti-cancer drugs. The penetration and activity of a compound like this compound would be assessed by measuring changes in spheroid size, viability, and the induction of apoptosis or necrosis within the different layers of the spheroid. There are no published studies that have utilized multicellular spheroid models to evaluate this compound.

Co-culture Systems for Complex Biological Interactions

Co-culture systems involve growing two or more different cell types together to study their interactions. This is particularly relevant for understanding the interplay between different cell populations in a disease state, such as the interaction between cancer cells and stromal cells or immune cells in the tumor microenvironment. A co-culture model could be used to investigate if this compound can modulate these interactions, for example, by inhibiting cancer cell growth that is supported by surrounding fibroblasts. As of now, no research has been published on the effects of this compound in any co-culture system.

In Vivo Animal Model Studies (General Discussion of Importance for Efficacy Evaluation)

In vivo animal models are a critical step in the preclinical evaluation of any potential therapeutic agent. These studies provide essential information about the efficacy, pharmacokinetics, and pharmacodynamics of a compound in a living organism. For a compound like this compound, researchers would select an appropriate animal model based on the therapeutic indication. For example, in oncology, this could involve implanting human tumor cells into immunodeficient mice (xenograft models) to assess the compound's ability to inhibit tumor growth. In inflammatory disease models, the compound's ability to reduce inflammation would be evaluated. These studies are vital for determining a compound's potential for clinical success. However, there is no available literature documenting any in vivo efficacy studies of this compound.

Future Perspectives and Research Directions

Identification of Novel Molecular Targets for N-(3-hydroxy-4-propylphenyl)acetamide

A fundamental step in the development of any potential therapeutic agent is the precise identification of its molecular targets. For this compound, the exact biological receptors, enzymes, or signaling pathways through which it may exert its effects are not yet fully characterized. Future research must prioritize the deconvolution of its mechanism of action.

Drawing parallels from its structural analog, acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide), which has a complex and still-debated mechanism involving cyclooxygenase (COX) enzymes, the endocannabinoid system, and transient receptor potential (TRP) channels, a broad and systematic screening approach is warranted. nih.gov Initial investigations should employ high-throughput screening assays against a diverse panel of pharmacologically relevant targets. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be utilized to identify direct binding partners and elucidate the compound's pharmacological profile.

Table 1: Potential Molecular Target Classes for Investigation

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|

| Cyclooxygenase (COX) Enzymes | Structural similarity to NSAIDs and acetaminophen. | Pain, Inflammation, Fever |

| Transient Receptor Potential (TRP) Channels | A known target for analgesics like acetaminophen's metabolite AM404. nih.gov | Neuropathic Pain, Inflammation |

| Fatty Acid Amide Hydrolase (FAAH) | Potential modulation of endocannabinoid signaling. nih.gov | Pain, Neuroprotection |

| Kinases | A major class of drug targets involved in numerous cell signaling pathways. | Oncology, Inflammatory Diseases |

Rational Design and Synthesis of Advanced this compound Derivatives with Enhanced Potency and Selectivity

Following the identification of primary molecular targets, the principles of rational drug design can be applied to synthesize advanced derivatives with optimized pharmacological properties. Structure-activity relationship (SAR) studies will be crucial in understanding how modifications to the this compound scaffold influence binding affinity, potency, and selectivity. nih.gov

Key areas for chemical modification include:

The Propyl Group: Altering the length, branching, or cyclization of this alkyl chain could influence lipophilicity and binding pocket interactions.

The Hydroxyl Group: Esterification or etherification could create prodrugs with altered pharmacokinetic profiles or modify hydrogen bonding interactions with the target.

The Acetamide (B32628) Moiety: Substitution on the acetyl group or replacement of the amide linkage with other bioisosteres could modulate metabolic stability and target engagement.

These rationally designed derivatives would then be synthesized and evaluated in vitro and in vivo to establish a clear SAR, guiding the development of lead candidates with superior therapeutic profiles. nih.gov

Exploration of Polypharmacology and Multi-Targeting Strategies

The "one molecule, one target" paradigm of drug discovery is increasingly being complemented by polypharmacology—the concept that compounds acting on multiple targets can be more effective for treating complex, multifactorial diseases. It is plausible that this compound already possesses multi-target activity that has yet to be discovered.

Future research should therefore include broad profiling of the compound against various target families to uncover any potential polypharmacological effects. Should such a profile emerge, medicinal chemistry efforts could be directed toward optimizing activity against a specific set of desired targets while minimizing engagement with targets associated with adverse effects. This multi-target approach could lead to the development of first-in-class therapies for complex conditions such as neurodegenerative diseases, certain cancers, or chronic inflammatory disorders.

Development of Novel Synthetic Routes for Scalable Production

For any promising compound to transition from a laboratory curiosity to a viable therapeutic, the development of a robust, efficient, and scalable synthetic route is essential. While laboratory-scale syntheses of this compound are feasible, these methods may not be suitable for large-scale industrial production.

Future research in chemical process development should focus on creating novel synthetic pathways that are cost-effective, environmentally sustainable ("green chemistry"), and produce the final compound with high yield and purity. The exploration of modern manufacturing technologies, such as continuous flow chemistry, could offer significant advantages over traditional batch processing by improving safety, consistency, and throughput. Biocatalysis, using enzymes to perform specific chemical transformations, represents another promising avenue for a more sustainable synthesis.

Table 2: Comparison of Hypothetical Synthetic Approaches

| Feature | Traditional Batch Synthesis | Potential Flow Chemistry Route |

|---|---|---|

| Scale | Milligram to gram | Gram to kilogram |

| Efficiency | Lower throughput, longer reaction times | High throughput, rapid reaction times |

| Safety | Handling of bulk reagents, potential for thermal runaway | Small reaction volumes, enhanced heat transfer and safety |

| Consistency | Potential for batch-to-batch variability | High reproducibility and process control |

| Sustainability | Often requires large volumes of solvents | Reduced solvent usage, potential for solvent recycling |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and improving the predictability of outcomes. nih.govnih.gov The application of these computational tools will be invaluable in the exploration of this compound analogues.

AI/ML platforms can be employed for:

Virtual Screening: Predicting the binding affinity of vast virtual libraries of this compound derivatives against identified molecular targets, prioritizing the most promising candidates for synthesis.

De Novo Design: Using generative models to design entirely new molecules based on the this compound scaffold, optimized for desired properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. mdpi.com

Predictive Toxicology: In silico models can forecast potential toxicities of novel analogues early in the discovery phase, reducing the likelihood of late-stage failures.

Synthetic Route Prediction: Retrosynthesis algorithms can propose and evaluate potential synthetic pathways, aiding chemists in designing the most efficient routes for new analogues. drugtargetreview.com

Table 3: Application of AI/ML Tools in the Drug Discovery Pipeline

| AI/ML Tool | Application | Purpose |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) Models | Lead Optimization | Predict the biological activity of new analogues based on their chemical structure. |

| Generative Adversarial Networks (GANs) | De Novo Drug Design | Generate novel molecular structures with desired pharmacological properties. |

| Molecular Docking Simulations | Hit Identification & Validation | Predict the binding mode and affinity of a compound to its protein target. |

| ADMET Prediction Algorithms | Candidate Selection | Forecast pharmacokinetic and toxicity profiles to de-risk development. |

Investigation of this compound in Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious disease. Once the mechanism of action and pharmacological profile of this compound are better understood, its potential for use in combination with existing therapies should be thoroughly investigated.

The goal of such studies would be to identify synergistic interactions where the combination of drugs is more effective than the sum of their individual effects. For example, if this compound is found to have anti-inflammatory properties, it could be combined with chemotherapy to mitigate treatment-related inflammation or with immunotherapies to modulate the tumor microenvironment. Preclinical studies using relevant cell culture and animal models would be essential to identify promising combinations and to establish the scientific rationale for their advancement into clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-hydroxy-4-propylphenyl)acetamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of phenolic precursors followed by acetylation. Protecting groups (e.g., acetyl or tert-butyldimethylsilyl) may be required to prevent undesired side reactions at the hydroxyl group. Reaction optimization can be guided by HPLC monitoring (e.g., λmax ~255 nm for UV detection) to track intermediates and final product purity . Solvent selection (e.g., acetonitrile/water mixtures) and temperature control are critical for minimizing byproducts.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound in research settings?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify substituent positions (e.g., hydroxyl and propyl groups) and acetamide linkage. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS can confirm molecular weight (e.g., MW ~223.3 g/mol) .

- Purity Analysis : Reverse-phase HPLC with UV detection (λmax ~255 nm) or UPLC coupled with diode-array detectors (DAD) can quantify impurities. Follow protocols similar to those for related acetamides, such as dissolving in acetonitrile/water and comparing retention times against standards .

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in cytotoxicity or enzyme inhibition assays?

- Methodological Answer :